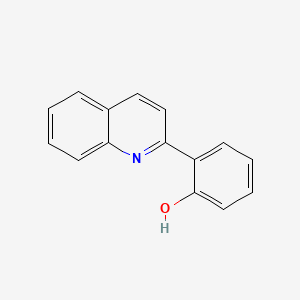

2-(2-Quinolinyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42731-96-4 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25g/mol |

IUPAC Name |

2-quinolin-2-ylphenol |

InChI |

InChI=1S/C15H11NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1-10,17H |

InChI Key |

JUMVYDGWHJBSIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 2 Quinolinyl Phenol

Established Synthetic Pathways for 2-(2-Quinolinyl)phenol

The construction of the this compound scaffold can be achieved through several established synthetic strategies, primarily involving condensation and cyclization reactions. These methods provide versatile routes to the core heterocyclic structure.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of quinoline (B57606) derivatives, including this compound. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. numberanalytics.com

A prominent example is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone). nih.gov While not a direct synthesis of this compound itself, this methodology is fundamental to creating the quinoline core, which can then be further functionalized. For instance, a modified Friedländer synthesis can be used to produce quinoline derivatives. nih.gov

Another relevant condensation approach is the Mannich reaction. This involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. This method has been utilized in the synthesis of various phenol (B47542) derivatives. google.com For example, a new class of quinolinyl phenol-based benzoxazines was synthesized through a Mannich condensation reaction involving quinolinyl phenol, an amine, and paraformaldehyde. tandfonline.com

Furthermore, the synthesis of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, is a key step in creating certain derivatives. For instance, (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols were synthesized from the reaction of 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines and salicylaldehyde (B1680747) derivatives. beilstein-journals.org

Cyclization Approaches to the this compound Core

Intramolecular cyclization is a powerful strategy for constructing the quinoline ring system. The Camps cyclization, for example, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones and quinolin-4-ones. mdpi.com The regioselectivity of this reaction can be influenced by the choice of base. mdpi.com

Another significant cyclization method is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), leading to the formation of 3-substituted quinolines under mild conditions. nih.gov

Palladium-catalyzed cyclization reactions have also emerged as a versatile tool. For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Additionally, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can yield quinolines at room temperature. organic-chemistry.org

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reactant molar ratios.

In the synthesis of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, a study found that acetonitrile (B52724) was the optimal solvent, leading to higher yields compared to methanol (B129727) or ethanol (B145695). beilstein-journals.org Furthermore, increasing the molar ratio of salicylaldehyde to the quinoline precursor from 1:1 to 2:1 significantly increased the product yield. beilstein-journals.org The optimal conditions involved refluxing the reactants in acetonitrile for 48 hours. beilstein-journals.org

For the synthesis of acetylene (B1199291) alcohols via alkynylation, tetrahydrofuran (B95107) (THF) was identified as the most effective solvent, and the highest yields were obtained at a reaction temperature of -5 to 0°C. upi.edu

The choice of catalyst is also paramount. Copper-catalyzed reactions, for instance, have been shown to be efficient for the synthesis of various quinoline derivatives. organic-chemistry.org In some cases, catalyst-free conditions can be employed, offering a more environmentally friendly approach. organic-chemistry.org

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis beilstein-journals.org

| Solvent | Molar Ratio (Quinoline:Salicylaldehyde) | Temperature | Time (h) | Yield (%) |

| Methanol | 1:1 | Reflux | - | 70 |

| Ethanol | 1:1 | Reflux | - | 80 |

| Acetonitrile | 1:1 | Reflux | - | 83 |

| Acetonitrile | 1:2 | Reflux | 48 | 90 |

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold allows for the creation of a diverse library of analogues with potentially enhanced or novel properties. Substitutions can be introduced at various positions on both the phenolic and quinolinyl rings.

Functionalization at Phenolic and Quinolinyl Rings

The phenolic hydroxyl group and the quinoline nitrogen are key sites for derivatization. The hydroxyl group can undergo reactions such as etherification and esterification. The quinoline ring can be functionalized through various C-H activation and cross-coupling reactions.

For instance, the ortho-hydroxylation of N-(8-quinolinyl)benzamides can be achieved using a stoichiometric amount of copper(II) acetate. beilstein-journals.org Palladium-catalyzed C-H hydroxylation of 2-arylpyridines using molecular oxygen as the oxidant is another method to introduce a hydroxyl group. beilstein-journals.org

The synthesis of 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives has been reported, demonstrating functionalization at the 3-position of the quinoline ring. researchgate.net Furthermore, various substituents, such as methyl and methoxy (B1213986) groups, have been introduced onto the quinoline ring of these derivatives. researchgate.net

Introduction of Diverse Chemical Moieties

A wide array of chemical moieties can be introduced to the this compound framework to modulate its properties. These include halogens, nitro groups, alkyl groups, and other heterocyclic rings.

For example, the synthesis of 4-nitro-2-(2-quinolinyl)-phenol has been documented, introducing a nitro group to the phenolic ring. lookchem.com The synthesis of 2-(2'-aminophenyl)-4-methylquinoline and 2-(2'-hydroxyphenyl)-4-methylquinoline showcases the introduction of substituted phenyl rings at the 2-position of the quinoline.

The synthesis of novel BF2 complexes bearing (2-quinolin-2-yl)phenol ligands demonstrates the coordination of the core structure with boron trifluoride etherate, leading to compounds with strong fluorescence. researchgate.net Additionally, various amines, such as aniline (B41778) and cyclohexylamine, have been used to synthesize quinolinyl phenol-based benzoxazines. tandfonline.com

The introduction of trifluoromethyl groups onto the quinoline ring has also been explored, leading to the synthesis of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-journals.org

Table 2: Examples of Substituted this compound Analogues

| Base Compound | Substituent(s) | Position of Substitution | Reference |

| This compound | Hydroxymethyl | 3-position of quinoline | researchgate.net |

| This compound | Methyl, Methoxy | 7- and 6-positions of quinoline, respectively | researchgate.net |

| This compound | Nitro | 4-position of phenol | lookchem.com |

| 2-Phenylquinoline | Methyl, Aminophenyl | 4-position of quinoline, 2'-position of phenyl | |

| 2-Phenylquinoline | Methyl, Hydroxyphenyl | 4-position of quinoline, 2'-position of phenyl | |

| This compound | Trifluoromethyl, various alkyl/aryl groups | 4- and 2-positions of quinoline, respectively | beilstein-journals.org |

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) have become a cornerstone in the synthesis of complex molecules like quinoline derivatives because they allow for the construction of intricate molecular architectures in a single step from multiple starting materials. rsc.org This approach is highly efficient and atom-economical. rsc.org Tandem reactions, where multiple bond-forming events occur sequentially in one pot, also offer a streamlined route to these compounds. researchgate.net

Recent advancements in MCRs for quinoline synthesis include the Povarov reaction, the Gewald reaction, and the Ugi reaction. rsc.org For instance, a copper-catalyzed tandem reaction of 2-ethynylanilines with glyoxals has been developed for the efficient, one-step synthesis of 2-acylquinolines, which can be precursors to this compound. researchgate.net This method provides moderate to good yields and excellent regioselectivity. researchgate.net Another approach involves a tandem reductive alkylation of quinolines to produce functionalized tetrahydroquinolines, which can be further modified. rsc.org

Researchers have also utilized MCRs for the synthesis of complex heterocyclic frameworks incorporating the quinoline moiety. For example, the reaction of 6-aminoindazole, aryl aldehydes, and 1,3-cyclodione derivatives under mild conditions yields highly functionalized pyrazolo[3,4-f]pyrimido[4,5-b]quinoline derivatives. researchgate.net Similarly, solvent-free multi-component reactions of 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid have been used to produce quinolinyl-thiazolidinones. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Tandem Reaction | 2-Ethynylanilines, Glyoxals | Copper catalyst, Piperidine | 2-Acylquinolines | One-step, good yields, high regioselectivity researchgate.net |

| Tandem Reductive Alkylation | Quinolines, Aldehydes | Hexafluoroisopropanol (HFIP) | Functionalized Tetrahydroquinolines | Step-economical, chemoselective rsc.org |

| Multi-component Reaction | 6-Aminoindazole, Aryl aldehydes, 1,3-Diones | Mild conditions | Pyrazolo[3,4-f]pyrimido[4,5-b]quinolines | Diverse and complex frameworks researchgate.net |

| Multi-component Reaction | 2-Chloro-3-formylquinolines, Anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO3H, Solvent-free | Quinolinyl-thiazolidinones | High yields, solvent-free rsc.org |

Derivatization Strategies via Schiff Base Formation

Synthesis of this compound Schiff Bases

Schiff bases derived from quinoline moieties are of significant interest. The synthesis of these compounds typically involves the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, Schiff bases can be prepared by reacting an amino-substituted quinoline with a salicylaldehyde derivative.

A general method for synthesizing (E)-2-(((4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols involves heating a mixture of the corresponding 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinoline and a salicylaldehyde derivative in anhydrous acetonitrile at reflux. beilstein-journals.org This procedure yields the desired Schiff bases in yields ranging from 20% to 91%. beilstein-journals.org The reaction is monitored by thin-layer chromatography, and the product is purified by recrystallization from ethanol. beilstein-journals.org

Another approach involves the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with phenylhydrazine (B124118) to form a Schiff base, which can then be further reacted to create more complex structures. rsc.org The use of natural surfactants like Acacia pods can facilitate this reaction. rsc.org

Structural Modifications of the Imine Moiety

The imine moiety (C=N) of the Schiff base is a versatile site for structural modifications, allowing for the introduction of a wide range of functional groups and the creation of diverse molecular scaffolds. These modifications can be achieved by varying the substituents on both the quinoline and the phenol components of the Schiff base.

For instance, a series of ten different (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols were synthesized by reacting various 2-(R-substituted) 6-amino-4-(trifluoromethyl)quinolines with different 4(5)-R¹-substituted salicylaldehydes. beilstein-journals.org The R-substituents on the quinoline ring included methyl, phenyl, 4-tolyl, 4-fluorophenyl, 4-nitrophenyl, and 2-furyl groups, while the R¹-substituents on the salicylaldehyde included 5-diethylamino, 5-methoxy, 4-bromo, and 4-nitro groups. beilstein-journals.org These modifications allow for fine-tuning the electronic and steric properties of the resulting Schiff base.

Further modifications can be achieved through reactions at the imine bond itself. For example, treatment of 2-chloro-3-((2-phenylhydrazono)methyl)quinolines with thioglycolic acid leads to the formation of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones, effectively transforming the imine into a thiazolidinone ring system. rsc.org

| Starting Quinoline Derivative | Starting Salicylaldehyde Derivative | Resulting Schiff Base Structure | Yield (%) | Reference |

| 6-Amino-2-methyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 91 | beilstein-journals.org |

| 6-Amino-2-phenyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 85 | beilstein-journals.org |

| 6-Amino-2-(p-tolyl)-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-(p-tolyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 88 | beilstein-journals.org |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-(4-fluorophenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 75 | beilstein-journals.org |

| 6-Amino-2-(4-nitrophenyl)-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-(4-nitrophenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 20 | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Catalytic Methods

Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce environmental impact. ijpsjournal.com Solvent-free reactions and the use of efficient catalysts are key strategies in this endeavor. qeios.com

Solvent-free synthesis of quinoline derivatives has been achieved using microwave irradiation. For example, (E)-2-styrylquinolines can be synthesized in the presence of zinc chloride under microwave conditions without a solvent, offering advantages like shorter reaction times and simpler workup. researchgate.net Another solvent-free method involves the grinding of quinoline-3-carbaldehydes and acetophenones with anhydrous barium hydroxide (B78521) at room temperature to produce quinolinyl chalcones in high yields. researchgate.net

Catalytic methods that align with green chemistry principles include the use of reusable and environmentally benign catalysts. nih.gov For instance, β-cyclodextrin-SO3H has been used as a catalyst for the solvent-free multicomponent reaction to synthesize quinolinyl-thiazolidinones. rsc.org Similarly, the use of ionic liquids as both catalyst and solvent provides a greener alternative to volatile organic solvents. researchgate.net Formic acid has also been explored as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Efficient and Sustainable Synthetic Protocols

The development of efficient and sustainable synthetic protocols for quinoline synthesis is a major research focus. rsc.org These protocols aim to minimize waste, reduce energy consumption, and use renewable resources. ijpsjournal.com

One such protocol involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. qeios.comrsc.org For example, the microwave-assisted Friedländer synthesis of quinolines using Nafion NR50 as a catalyst in ethanol provides a green and efficient route to polysubstituted quinolines. rsc.org Catalyst-free annulation of hetero anilines and carbon disulfide in water under microwave irradiation is another green method for synthesizing fused quinoline-2-thiones. rsc.org

The use of water as a solvent is a key aspect of sustainable synthesis. researchgate.net Aqueous media have been successfully employed in the synthesis of quinoline derivatives, often in combination with catalysts like PEG-SO3H. nih.gov Additionally, electrochemical methods are emerging as a sustainable approach, avoiding the need for harsh reagents and toxic solvents. rsc.org Visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides represents a highly atom-economical and green photocatalytic method. rsc.org

| Green Approach | Methodology | Catalyst/Conditions | Key Advantages | Reference |

| Solvent-Free Synthesis | Microwave irradiation | Zinc chloride | Shorter reaction time, simpler workup | researchgate.net |

| Solvent-Free Synthesis | Grinding | Anhydrous barium hydroxide | Room temperature, high yields | researchgate.net |

| Catalytic Method | Multi-component reaction | β-cyclodextrin-SO3H | Reusable catalyst, solvent-free | rsc.org |

| Microwave-Assisted Synthesis | Friedländer synthesis | Nafion NR50, Ethanol | Reduced reaction time, good yields | rsc.org |

| Photocatalytic Synthesis | Visible light irradiation | Low catalyst loading | Reagent-free, atom-economical, high yield | rsc.org |

| Aqueous Synthesis | Knoevenagel condensation | [Et3NH][HSO4] (ionic liquid) | Recyclable catalyst, environmentally benign | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 2 Quinolinyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-(2-Quinolinyl)phenol and its analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, with two-dimensional techniques further clarifying complex structural features.

Proton (¹H) NMR Spectral Analysis for Structure Elucidation

Proton NMR (¹H NMR) is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. In this compound, the aromatic protons of the quinoline (B57606) and phenol (B47542) rings resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic currents. pressbooks.pubresearchgate.net The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the rings. For instance, the proton on the carbon adjacent to the nitrogen in the quinoline ring often appears at a lower field. The hydroxyl proton of the phenol group displays a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

In substituted derivatives of this compound, the electronic effects of the substituents cause predictable shifts in the proton signals. For example, electron-withdrawing groups tend to shift nearby protons to a lower field (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-(p-Tolyl)quinolin-2(1H)-one | DMSO-d6 | 11.94 (s, 1H), 8.07 (s, 1H), 7.73–7.67 (m, 3H), 7.51–7.47 (m, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.25–7.17 (m, 3H), 2.35 (s, 3H) rsc.org |

| 3-(m-Tolyl)quinolin-2(1H)-one | DMSO-d6 | 11.94 (s, 1H), 8.07 (s, 1H), 7.73–7.67 (m, 3H), 7.49–7.47 (m, 1H), 7.33 (d, J = 8.2 Hz, 1H), 7.25–7.17 (m, 3H), 2.35 (s, 3H) rsc.org |

| 3-(Naphthalen-2-yl)quinolin-2(1H)-one | DMSO-d6 | 12.04 (s, 1H), 8.02–7.97 (m, 3H), 7.74 (d, J = 7.5 Hz, 1H), 7.67 (d, J = 8.3 Hz, 1H), 7.60–7.52 (m, 3H), 7.48–7.41 (m, 3H), 7.25–7.22 (m, 1H) rsc.org |

| 3-(Thiophen-2-yl)quinolin-2(1H)-one | DMSO-d6 | 12.20 (s, 1H), 8.52 (s, 1H), 7.89 (d, J = 3.7 Hz, 1H), 7.74 (d, J = 7.2 Hz, 1H), 7.61 (d, J = 5.0 Hz, 1H), 7.52–7.48 (m, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.23–7.20 (m, 1H), 7.17–7.15 (m, 1H) rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Correlation

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. ucl.ac.uk In this compound, the carbon atoms of the aromatic rings typically resonate in the range of 110-160 ppm. docbrown.infowisc.edu The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring and the carbon atom at the junction of the two rings are particularly deshielded and appear at the lower end of this range. ucl.ac.uk Quaternary carbons, those not bonded to any hydrogen atoms, often show weaker signals. github.io

The chemical shifts in ¹³C NMR are also sensitive to substituent effects, providing valuable data for confirming the position of functional groups on the aromatic rings. ucl.ac.uk

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-(p-Tolyl)quinolin-2(1H)-one | DMSO-d6 | 161.6, 138.7, 137.6, 137.5, 133.8, 131.9, 130.5, 129.0, 128.5, 122.3, 120.1, 115.1, 21.3 rsc.org |

| 3-(m-Tolyl)quinolin-2(1H)-one | DMSO-d6 | 161.6, 138.7, 137.6, 137.5, 133.8, 131.9, 130.5, 129.0, 128.5, 122.3, 120.1, 115.1, 21.3 rsc.org |

| 3-(Naphthalen-2-yl)quinolin-2(1H)-one | DMSO-d6 | 161.8, 140.2, 139.3, 135.5, 133.5, 133.0, 132.0, 130.8, 128.6, 128.6, 128.5, 127.9, 126.5, 126.3, 126.2, 125.9, 122.4, 119.8, 115.4 rsc.org |

| 3-(Thiophen-2-yl)quinolin-2(1H)-one | DMSO-d6 | 160.5, 137.9, 136.9, 133.5, 130.5, 128.8, 128.4, 127.1, 125.6, 125.2, 122.7, 119.9, 115.4 rsc.org |

This table is interactive. Click on the headers to sort the data.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique. huji.ac.il The ¹⁹F nucleus has a wide chemical shift range, which makes it very sensitive to changes in the electronic environment. huji.ac.il This allows for the precise determination of the location of fluorine atoms on the molecule. rsc.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural information. huji.ac.ilrsc.org The analysis of ¹⁹F NMR spectra is crucial for confirming the successful synthesis of fluorinated analogues and for studying their electronic properties. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectral overlaps and establishing connectivity between atoms. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It is invaluable for tracing out the proton-proton networks within the quinoline and phenol rings. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.comsdsu.edu This is essential for the unambiguous assignment of both ¹H and ¹³C spectra. walisongo.ac.id

Vibrational Spectroscopy (FTIR and Raman)

Characteristic Absorption Bands and Functional Group Identification

FTIR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands that correspond to specific functional groups and vibrational modes. researchgate.netmdpi.com

O-H Stretch : The hydroxyl group of the phenol moiety gives rise to a broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness of this band is indicative of hydrogen bonding.

C-H Stretch : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C and C=N Stretch : The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the quinoline ring appear in the 1400-1650 cm⁻¹ region. wallonie.be These bands are often strong and characteristic of the aromatic system. mdpi.com

C-O Stretch : The C-O stretching vibration of the phenol group is typically found in the 1200-1300 cm⁻¹ range.

Out-of-Plane Bending : The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations that appear in the 700-900 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| C=C/C=N Stretch | 1400-1650 | FTIR, Raman |

| C-O Stretch | 1200-1300 | FTIR |

| Aromatic C-H Bending | 700-900 | FTIR |

This table is interactive. Click on the headers to sort the data.

Analysis of Hydrogen Bonding Signatures

The presence and nature of hydrogen bonds in this compound and its derivatives are critical to understanding their molecular conformation and interactions. Intramolecular hydrogen bonding, where a hydrogen atom interacts with an electronegative atom within the same molecule, is a key feature. doubtnut.com In derivatives of this compound, such as (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, an intramolecular hydrogen bond can stabilize the Z isomer in less polar solvents. scispace.com However, studies using NMR spectroscopy in CDCl3 solution for certain Schiff bases have shown no evidence of the Z isomer, indicating the dominance of other conformations. scispace.combeilstein-journals.org

In the solid state, both intramolecular and intermolecular hydrogen bonds dictate the supramolecular architecture. For instance, in some (E)-((2-((pyridin-2-yl)hydrazonyl)methyl)arene compounds, intramolecular O-H···N hydrogen bonds are consistently observed. researchgate.net The interplay between different types of hydrogen bonds, such as N-H···N and O-H···O or O-H···N, can lead to the formation of dimers or extended chain structures. researchgate.netresearchgate.net The specific hydrogen bonding motifs can be influenced by the presence of other functional groups or solvent molecules incorporated into the crystal lattice. researchgate.net Theoretical and spectroscopic investigations on related compounds like 2-halophenols have shown that weak intramolecular hydrogen bonding exists in 2-chloro, 2-bromo, and 2-iodophenol, while it is minimal in 2-fluorophenol. rsc.org The presence of intramolecular hydrogen bonds has been shown to shift the pKa of phenols to more acidic values. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering precise data on molecular geometry, conformation, and crystal packing.

Single-crystal X-ray diffraction is a powerful technique for determining the precise bond lengths and angles of a molecule. beilstein-journals.orgresearchgate.net For derivatives of this compound, this method has been used to confirm their molecular structures. scispace.combeilstein-journals.orgresearchgate.net For example, the structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol was determined using single-crystal X-ray diffraction, revealing key details about its geometry. scispace.combeilstein-journals.org Similarly, the crystal structures of two novel quinoline derivatives, 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol and 2-(3-(hydroxymethyl)-6-methoxyquinolin-2-yl)phenol, were elucidated by this technique. researchgate.net In the case of difluoro[2-(quinolin-2-yl)phenolato]borane, a derivative of this compound, the bond lengths and angles were found to be within normal ranges. researchgate.net

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgorganicchemistrytutor.com The dihedral angle, which describes the angle between two planes, is a key parameter in this analysis.

In difluoro[2-(quinolin-2-yl)phenolato]borane, the quinoline and benzene (B151609) rings are twisted with a dihedral angle of 8.3(2)°. researchgate.net For (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the dihedral angle between the substituent phenyl ring and the quinoline ring is 18.1°, while the angle between the quinoline ring and the C6H4 group is 179.0°, indicating a degree of planarity. scispace.combeilstein-journals.org In another derivative, rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, the quinoline ring forms a dihedral angle of 43.24(1)° with the phenyl ring of the dihydroquinolinone moiety. researchgate.net The study of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol revealed that it is nearly planar, with dihedral angles of about 5.03° between the central pyridinyl and the phenolic ring. redalyc.org

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Difluoro[2-(quinolin-2-yl)phenolato]borane | Quinoline | Benzene | 8.3(2) | researchgate.net |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Substituent Phenyl | Quinoline | 18.1 | scispace.combeilstein-journals.org |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Quinoline | C6H4 | 179.0 | scispace.combeilstein-journals.org |

| rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one | Quinoline | Phenyl of dihydroquinolinone | 43.24(1) | researchgate.net |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Central Pyridinyl | Phenolic ring | 5.03 | redalyc.org |

The arrangement of molecules in a crystal, known as crystal packing, is determined by intermolecular forces. In difluoro[2-(quinolin-2-yl)phenolato]borane, π-π stacking interactions between the aromatic rings link the molecules into chains. researchgate.net For (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the compound crystallizes in the P21/c space group. scispace.combeilstein-journals.org Similarly, two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, both crystallize in the P21/n space group. The crystal structure of rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one is described as alternating zigzag ribbons stacked down the b-axis of the unit cell. researchgate.net The unit cell of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol contains four crystallographically independent molecules. redalyc.org

Conformational Analysis and Dihedral Angle Determination

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. scispace.combeilstein-journals.org For a series of trifluoromethylated quinoline-phenol Schiff bases, HRMS values were found to be within 0.003 m/z units of the calculated values. beilstein-journals.org The mass spectrum of phenolic compounds can be analyzed in negative ionization mode to identify various fragments. researchgate.net For instance, the mass spectrum of N,N-bis(2-quinolinylmethyl)benzylamine showed a peak corresponding to the molecular ion [M]+. mdpi.com

Thermal Analysis Techniques for Polymeric Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including polymeric derivatives of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. nih.gov For a series of quinolinyl phenol-based polybenzoxazines, TGA was used to determine the char yield, which is an indicator of flame retardancy. researchgate.netpsgitech.ac.in The char yields for poly(QP-a), poly(QP-cha), and poly(QP-2eha) were found to be 45%, 24%, and 32%, respectively. researchgate.netpsgitech.ac.in

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting point, glass transition temperature, and crystallization temperature. worldoftest.comsrce.hr For the benzoxazine (B1645224) monomers QP-a, QP-cha, and QP-2eha, the exothermic peak maximums, indicating polymerization, were observed at 218 °C, 202 °C, and 187 °C, respectively. researchgate.netpsgitech.ac.in In the study of laccase-mediated oxidation of phenolic compounds, TGA and DSC analyses confirmed the higher thermal stability of the resulting polymeric products compared to the initial phenolic extract. nih.gov

| Polymer | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Poly(QP-a) | TGA | Char Yield | 45% | researchgate.netpsgitech.ac.in |

| Poly(QP-cha) | TGA | Char Yield | 24% | researchgate.netpsgitech.ac.in |

| Poly(QP-2eha) | TGA | Char Yield | 32% | researchgate.netpsgitech.ac.in |

| QP-a (monomer) | DSC | Exothermic Peak Max | 218 °C | researchgate.netpsgitech.ac.in |

| QP-cha (monomer) | DSC | Exothermic Peak Max | 202 °C | researchgate.netpsgitech.ac.in |

| QP-2eha (monomer) | DSC | Exothermic Peak Max | 187 °C | researchgate.netpsgitech.ac.in |

Differential Scanning Calorimetry (DSC) for Curing Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing or crosslinking reactions in thermosetting polymers. abo.fisci-hub.box By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the exothermic events associated with polymerization. netzsch.com The curing of phenolic resins, including advanced structures like quinolinyl phenol-based polybenzoxazines, is characterized by an exothermic peak in the DSC thermogram, which indicates the ring-opening polymerization of the oxazine (B8389632) ring. researchgate.nettandfonline.com

The temperature at which this peak reaches its maximum (Tp) is considered the curing temperature. tandfonline.com This parameter is vital for defining the processing window for these materials. romanacerc-korosec.si A lower curing temperature can be advantageous, reducing the energy cost and potential for monomer evaporation during processing. mdpi.com

In a study of benzoxazine monomers derived from a substituted quinolinyl phenol, specifically 4-(6-chloro-4-phenylquinoline-2-yl)phenol, with various amines, DSC analysis revealed distinct curing temperatures. researchgate.nettandfonline.com The monomers, designated QP-a (from aniline), QP-cha (from cyclohexylamine), and QP-2eha (from 2-ethylhexylamine), each displayed a single, sharp exothermic peak corresponding to their curing process. tandfonline.com The results showed that the curing temperature was significantly influenced by the structure of the amine used in the synthesis. tandfonline.com The monomer containing 2-ethylhexylamine (B116587) (QP-2eha) exhibited the lowest curing temperature, which is attributed to the presence of more aliphatic methylene (B1212753) units in its structure. tandfonline.com

Table 1: Curing Temperatures of Quinolinyl Phenol-Based Benzoxazine Monomers

| Compound | Amine Used | Exothermic Peak Maximum (Tp) |

| QP-a | Aniline (B41778) | 218°C |

| QP-cha | Cyclohexylamine | 202°C |

| QP-2eha | 2-Ethylhexylamine | 187°C |

| Data sourced from DSC analysis performed at a heating rate of 10°C/min under a nitrogen atmosphere. researchgate.nettandfonline.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Char Yield

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymeric materials. tainstruments.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. abo.fitainstruments.com Key parameters obtained from TGA include the onset temperature of decomposition and the percentage of material remaining at high temperatures, known as the char yield. cnrs.fr A higher char yield is often correlated with greater thermal stability and flame retardancy. researchgate.netcnrs.fr

For polybenzoxazines derived from quinolinyl phenol, TGA is used to assess the stability of the fully cured polymers. tandfonline.com The analysis is typically conducted under a nitrogen atmosphere to study the pyrolysis behavior of the material. metu.edu.tr The thermal stability of polybenzoxazines synthesized from 4-(6-chloro-4-phenylquinoline-2-yl)phenol and different amines (aniline, cyclohexylamine, and 2-ethylhexylamine) has been investigated. researchgate.nettandfonline.com

The resulting polymers, poly(QP-a), poly(QP-cha), and poly(QP-2eha), demonstrated significant differences in their thermal stability, as reflected by their char yields at 850°C. researchgate.net The polymer derived from aniline, poly(QP-a), showed the highest char yield at 45%. researchgate.nettandfonline.com This high char yield suggests the formation of a stable, carbonaceous residue upon thermal decomposition, which is a desirable characteristic for materials used in applications requiring high heat resistance and flame retardancy. researchgate.nettandfonline.com In contrast, the polymers containing aliphatic amine structures, poly(QP-cha) and poly(QP-2eha), exhibited lower char yields of 24% and 32%, respectively. researchgate.nettandfonline.com

Table 2: Thermal Stability and Char Yield of Quinolinyl Phenol-Based Polybenzoxazines

| Polymer | Char Yield at 850°C (%) |

| poly(QP-a) | 45% |

| poly(QP-cha) | 24% |

| poly(QP-2eha) | 32% |

| Data sourced from TGA studies. researchgate.nettandfonline.com |

Computational and Theoretical Chemistry of 2 2 Quinolinyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of 2-(2-Quinolinyl)phenol and related molecules.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. Studies on related quinoline (B57606) derivatives have demonstrated that DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can accurately predict molecular geometries. researchgate.net For instance, in studies of phenyl quinoline-2-carboxylate, a related compound, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to its crystal structure, suggesting the influence of intermolecular interactions in the solid state. mdpi.comsemanticscholar.org These calculations provide optimized bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. mdpi.commdpi.com The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests that a molecule can be more easily excited and is generally more reactive. ijaemr.comscirp.org

DFT calculations have been employed to determine the HOMO-LUMO energies and the corresponding energy gap for quinoline derivatives. For example, a study on quinoline itself calculated a HOMO-LUMO energy gap of -4.83 eV. scirp.org In another study on various quinoline derivatives, the HOMO-LUMO energy gaps were calculated using the DFT/B3LYP/6-31G(d) method. researchgate.net These computational analyses reveal that the distribution of HOMO and LUMO can indicate potential sites for electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |

| Phenol (B47542) | -6.0031 | -0.0000 | 6.0031 | DFT B3LYP/6-311G(d,p) rjpn.org |

| 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives | DFT studies revealed insights into HOMO–LUMO energy gaps, with 4-nitrophenyldiazenyl derivatives showing the smallest energy gaps. bohrium.com | DFT bohrium.com |

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. respectprogram.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. mdpi.com TD-DFT calculations have been successfully used to predict the UV-Vis spectra of various quinoline and phenol derivatives. researchgate.netrsc.org For instance, in a study of amodiaquine, a quinoline derivative, TD-DFT calculations were used to predict its electronic UV-Vis spectrum. researchgate.net These theoretical predictions often show good agreement with experimental data, helping to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. mdpi.comrsc.org The accuracy of these predictions can be influenced by the choice of functional and basis set. researchgate.net

Atomic Charge Distribution and Reaction Site Prediction

The distribution of atomic charges within a molecule is a key determinant of its reactivity. muni.czresearchgate.net DFT calculations can provide various measures of atomic charges, such as Mulliken charges and charges derived from Natural Bond Orbital (NBO) analysis. rjpn.orgnih.gov These calculated charges help to identify atoms with a relative excess or deficiency of electrons. Atoms with a significant negative charge are likely to be sites for electrophilic attack, while those with a significant positive charge are prone to nucleophilic attack.

For phenolic compounds, atomic charge distribution calculations have been used to predict the sites of radical reactions. researchgate.net By analyzing the atomic charges on the constituent atoms of this compound, it is possible to predict the most probable sites for various chemical reactions. This information is valuable for understanding the molecule's chemical behavior and for designing new synthetic pathways. rsc.orgnih.gov

pKa Calculations of Phenolic Moiety

The acidity of the phenolic hydroxyl group, represented by its pKa value, is a critical parameter influencing the behavior of this compound in solution. Computational methods, particularly those based on DFT, have been developed to predict the pKa of phenolic compounds. nih.govmdpi.comneliti.comresearchgate.net These methods typically involve calculating the Gibbs free energy change for the deprotonation of the phenol in a solvent, often water. illinois.edu

Various approaches exist, including direct methods that use a thermodynamic cycle and methods that employ statistical corrections. neliti.com The accuracy of these calculations can be enhanced by including explicit solvent molecules in the computational model to better represent the solvation environment around the phenolic group. nih.govmdpi.comresearchgate.net For instance, studies on a series of substituted phenols have shown that DFT calculations using the CAM-B3LYP functional with the SMD solvation model and the inclusion of two explicit water molecules can provide pKa values with a mean absolute error of around 0.3 pKa units. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of the solvent environment.

While specific MD simulation studies focused solely on this compound are not widely available, the methodology has been applied to related systems, such as the interaction of imidazoquinoline derivatives with biological targets and the photodissociation dynamics of phenol. plos.orgrsc.org For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the quinoline and phenol rings. Furthermore, simulations in an aqueous environment could shed light on the hydration structure around the molecule and the dynamics of hydrogen bonding between the phenolic hydroxyl group and water molecules. researchgate.net

Interactions with Solvents and Other Molecules

The interaction of this compound with its environment, particularly with solvent molecules, can profoundly influence its conformational equilibrium, electronic structure, and photophysical behavior. Computational models are essential for understanding these interactions at a molecular level.

These models are broadly categorized as implicit and explicit solvent models. wikipedia.orgwikipedia.org

Implicit Solvent Models: These methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. wikipedia.orgq-chem.commdpi.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically in a "box" around the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. wikipedia.orgmdpi.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with a high level of quantum theory and the solvent molecules with a more approximate classical force field. mdpi.com

The nature of the solvent—whether it is protic or aprotic—is critical. masterorganicchemistry.combrofind.com

Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. masterorganicchemistry.combrofind.com In a protic solvent, this compound can form intermolecular hydrogen bonds with the solvent molecules. These can compete with the intramolecular hydrogen bond, potentially leading to a population of conformers where the intramolecular bond is broken and the phenol and quinoline moieties are solvated by the solvent. researchgate.netnih.gov

Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) lack O-H or N-H bonds and cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors. masterorganicchemistry.com In these solvents, the intramolecular hydrogen bond of this compound is expected to be more stable and less perturbed by the surrounding medium.

Computational studies have shown that for similar phenolic compounds, the interaction energy of intermolecular hydrogen bonds with water can be significant, in the range of 15-28 kcal/mol. scirp.org Molecular dynamics simulations can be used to study the dynamic nature of these interactions and the structure of the solvent shell around the solute. unige.ch The choice of solvent can therefore be used to tune the photophysical properties of this compound by altering the balance between intra- and intermolecular hydrogen bonding. mdpi.com

Quantum Chemical Modeling of Photophysical Processes

The most fascinating property of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of light, a proton is transferred from the phenolic hydroxyl group to the quinoline nitrogen. This process creates a new transient species, the keto tautomer, which has distinct electronic and emissive properties. Quantum chemical modeling is indispensable for elucidating the mechanism of this ultrafast reaction.

Excited State Characterization and Proton Transfer Mechanisms

The ESIPT process is modeled computationally using Time-Dependent Density Functional Theory (TD-DFT), which allows for the calculation of excited-state energies and properties. nih.govmdpi.comresearchgate.net The calculations focus on mapping the potential energy surfaces (PES) of the ground state (S₀) and the first excited singlet state (S₁).

The ground state (S₀) of this compound exists predominantly in the enol (E) form, stabilized by the intramolecular hydrogen bond. Upon photoexcitation to the S₁ state, a significant redistribution of electron density occurs. The acidity of the phenolic proton increases, while the basicity of the quinoline nitrogen is enhanced. cyu.fr This electronic rearrangement drives the proton transfer.

The S₁ PES is characterized by two minima: one corresponding to the locally excited enol form (E) and another corresponding to the proton-transferred keto (K) tautomer. The ESIPT reaction proceeds along the reaction coordinate defined by the O-H bond stretching and the N...H bond formation.

A key finding from theoretical studies on similar phenol-quinoline systems is that the barrier for proton transfer in the excited state can be very small or even barrierless. nih.govnih.gov The presence of a tight intramolecular hydrogen bond in the ground state facilitates a rapid, essentially barrierless ESIPT process. nih.gov In contrast, systems with looser hydrogen bonds may exhibit a small energy barrier on the S₁ surface. nih.gov

The ESIPT process is typically ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov After the proton transfer, the molecule is in the keto (K*) excited state. This state can then relax to the ground state via fluorescence, emitting light at a longer wavelength (a large Stokes shift) compared to the absorption of the enol form. nih.gov This large Stokes shift is a hallmark of ESIPT. Subsequently, a reverse proton transfer occurs in the ground state, regenerating the stable enol form.

Table 2: Key Geometric and Energetic Parameters for ESIPT in a Model Phenol-Quinoline System

| Parameter | Ground State (S₀ - Enol) | Excited State (S₁ - Enol) | Excited State (S₁ - Keto) |

| O-H Bond Length (Å) | ~1.00 | Increases | ~1.55 (O...H) |

| N...H Distance (Å) | ~1.65 | Decreases | ~1.06 (N-H) |

| Energy Barrier (kcal/mol) | High | Low or Barrierless | - |

This table illustrates typical changes in key parameters during the ESIPT process, based on computational studies of related systems. nih.govvu.lt

Vibronic Coupling Analysis

A more sophisticated understanding of the ESIPT process requires considering the coupling between the electronic and nuclear motions, known as vibronic coupling . soton.ac.ukijnc.irnih.gov This coupling can play a crucial role in facilitating the proton transfer, especially in cases where a small energy barrier exists on the excited-state potential energy surface.

In the context of this compound, specific low-frequency vibrational modes, such as those involving the skeletal deformation of the molecule, can be excited along with the electronic transition. nih.govrsc.org These vibrations can modulate the distance between the proton donor (oxygen) and acceptor (nitrogen). Theoretical studies on a similar phenol-quinoline molecule (PQ-1) have shown that skeletal deformation induced by vibronic excitation can decrease the donor-acceptor distance, thereby lowering the reaction barrier and enhancing the ESIPT reaction. nih.govrsc.org

Franck-Condon analysis is a powerful tool used to simulate the vibrational structure (vibronic progression) of electronic spectra. nih.govexpchem3.comnumberanalytics.combris.ac.uk The Franck-Condon principle states that electronic transitions are "vertical," meaning they occur without a change in the nuclear geometry. expchem3.com The intensity of a transition to a particular vibrational level of the excited state is proportional to the overlap between the vibrational wavefunctions of the ground and excited states. numberanalytics.com

By simulating the absorption and emission spectra and comparing them with experimental data, researchers can identify which vibrational modes are most strongly coupled to the electronic transition. nih.gov For the phenol-quinoline system, Franck-Condon simulations have indicated that a low-frequency skeletal deformation mode is the primary source of the vibronic excitation that assists the ESIPT process. nih.gov This detailed analysis moves beyond a simple static picture of the potential energy surface and incorporates the dynamic nature of the molecular framework in driving the photochemical reaction.

Coordination Chemistry of 2 2 Quinolinyl Phenol and Its Metal Complexes

Ligand Properties and Coordination Modes

The coordinating ability of 2-(2-Quinolinyl)phenol is fundamentally dictated by the presence of a nitrogen atom in the quinoline (B57606) ring and an adjacent phenolic hydroxyl group. This arrangement facilitates the formation of stable chelate rings with metal centers.

This compound functions as a classic N,O-bidentate chelating agent. nih.govrsc.orgresearchgate.net Chelation involves the formation of two separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable ring structure known as a chelate ring. researchgate.net Ligands that bind through two donor sites are termed bidentate. jchemlett.com In the case of this compound, coordination occurs through the lone pair of electrons on the quinoline nitrogen atom and the oxygen atom of the phenolic group after deprotonation. nih.govrsc.org This N,O-bidentate coordination leads to the formation of a stable, typically six-membered, chelate ring with the metal ion. nih.govresearchgate.net This mode of binding is a recurring structural motif in the vast majority of its metal complexes.

The electronic properties and, consequently, the donor capability of the this compound ligand system can be finely tuned by introducing various substituent groups onto the quinoline or phenol (B47542) rings. nih.govresearchgate.net The addition of electron-donating groups (e.g., -OCH₃, -NEt₂) or electron-withdrawing groups (e.g., -NO₂, -Br) alters the electron density at the coordinating nitrogen and oxygen atoms. mdpi.commdpi.com

A systematic modification of the donor strength of the heterocyclic ring, for instance by placing substituents at the 4-position of a pyridine (B92270) or quinoline, has a primarily electronic influence on the distal catalytic center. researchgate.net Studies on related systems have demonstrated an almost linear correlation between the donor strength of the ligand and key structural parameters, such as the nitrogen-chromium bond distance in certain complexes. researchgate.net For example, a diethylamino group can create a "push-pull" effect, enhancing the stabilization of the excited state in a polar environment. mdpi.com These modifications have a profound impact on the photophysical and chemical properties of the resulting metal complexes, including their fluorescence quantum yields and redox potentials. nih.gov

N,O-Bidentate Chelation of this compound

Synthesis and Characterization of Metal Complexes

The N,O-bidentate nature of this compound allows it to form stable complexes with a diverse range of metal ions, including transition metals, main group metals, and lanthanides. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the phenolic group.

This compound and its derivatives form well-defined complexes with numerous transition metals.

Copper(II) Complexes : A variety of Cu(II) complexes have been synthesized. researchgate.netpttgcgroup.com Depending on the specific ligand derivative and reaction conditions, different geometries can be achieved. For instance, a dinuclear Cu(II) complex with a square pyramidal geometry and a mononuclear complex with a square planar geometry have been reported. mdpi.com Other studies describe mononuclear Cu(II) complexes with slightly distorted square-planar geometries. researchgate.net These complexes are often characterized by techniques such as FT-IR, UV-visible spectroscopy, and X-ray crystallography. researchgate.netrsc.org

Nickel(II) and Cobalt(II) Complexes : Complexes of Ni(II) and Co(II) have been prepared and structurally characterized. Isomorphous Co(II) and Ni(II) complexes with distorted octahedral geometries have been synthesized where the metal ion is coordinated by two quinoline N atoms, two carboxylate O atoms, and two water O atoms from related ligands. researchgate.net In another example, a Co(III) complex displayed a slightly distorted octahedral geometry, while the associated Co(II) counter-ion adopted a distorted tetrahedral geometry. researchgate.net The formation of square-planar complexes has also been proposed for both Ni(II) and Co(II) with related quinolinyl hydrazone ligands. rjeid.com

Cadmium(II) Complexes : Cadmium(II) complexes with related quinoline-based ligands have been synthesized. researchgate.netresearchgate.net For example, dinuclear, chloride-bridged [Cd₂L₂Cl₄] and mononuclear CdL₂₂ complexes have been formed with a tridentate quinoline ligand. researchgate.net The use of Schiff base ligands has led to Cd(II) complexes with pseudo-tetrahedral geometry. mdpi.com

Chromium(III) Complexes : Cr(III) complexes with ligands containing similar N,O-donor sets have been reported. The reaction of chromium(III) chloride with salicylic (B10762653) acid (a phenol-containing ligand) and ethylenediamine (B42938) resulted in a Cr(III) complex with an octahedral coordination geometry. nih.gov Other work on Cr(III) complexes with azo-ligands containing hydroxyphenyl groups also indicates the formation of stable complexes. acs.org

Iron(III) Complexes : Fe(III) complexes with derivatives of this compound, particularly N-(8-quinolinyl)salicylaldimines, are extensively studied for their spin-crossover (SCO) properties. google.comacs.org These complexes typically feature an Fe(III) center in an octahedral coordination environment, coordinated by two tridentate ligands. acs.orgajol.info The magnetic properties of these complexes are highly dependent on factors like counter-anions and solvent molecules within the crystal lattice. acs.orgacs.org

Ruthenium(II) Complexes : Half-sandwich Ru(II) complexes, often with a "piano-stool" geometry, have been synthesized using 2-(2'-quinolyl)benzimidazole and related ligands. acs.orgcompliancecosmos.org Synthesis often proceeds from precursors like [RuCl₂(PPh₃)₃] or [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂. nih.govsciencepublishinggroup.com These complexes are typically octahedral, with the arene group occupying three coordination sites. compliancecosmos.org

Table 1: Selected Transition Metal Complexes with this compound and Related Ligands

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Key Characterization/Remarks | Source(s) |

|---|---|---|---|---|

| Cu(II) | 1:1 | Square Planar / Square Pyramidal | Mononuclear and dinuclear complexes reported. | mdpi.com, researchgate.net |

| Ni(II) | 1:2 | Distorted Octahedral | Isomorphous with Co(II) complex; coordinated to two ligand and two water molecules. | researchgate.net |

| Co(II) | 1:2 | Distorted Octahedral | Characterized by X-ray crystallography; linked by hydrogen bonding. | researchgate.net |

| Co(III) | 1:2 | Slightly Distorted Octahedral | Formed via in-situ oxidation of Co(II) under solvothermal conditions. | researchgate.net |

| Cd(II) | 1:2 or 2:2 | Tetrahedral / Octahedral | Mononuclear and dinuclear complexes synthesized with related quinoline ligands. | researchgate.net, mdpi.com |

| Fe(III) | 1:2 | Octahedral | Extensively studied for spin-crossover (SCO) behavior. | acs.org, ajol.info |

| Ru(II) | 1:1 | Octahedral (Piano-Stool) | Synthesized from [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ precursor. | compliancecosmos.org, acs.org |

The ligand also readily coordinates to main group elements and lanthanides, often yielding complexes with interesting photophysical properties.

BF₂ Complexes : Novel N,O-bidentate BF₂ complexes are prepared in good to excellent yields by reacting this compound and its derivatives with boron trifluoride etherate. nih.govmdpi.com X-ray analysis reveals a tetrahedral geometry around the boron atom, which is coordinated to the nitrogen, oxygen, and two fluorine atoms. researchgate.net These organoboron complexes are often highly fluorescent. nih.govrsc.org

Zinc(II) Complexes : A range of Zn(II) complexes have been synthesized. rsc.org Depending on the ligand used, mononuclear complexes with a 1:2 metal-to-ligand ratio or polynuclear structures can be formed. rsc.orgresearchgate.net In one instance, a five-coordinated zinc complex with a distorted square-pyramidal geometry was reported, where the zinc center was bound to a tetradentate ligand and a methanol (B129727) molecule. koreascience.kr

Aluminum(III) Complexes : Al(III) complexes with methylated derivatives of the ligand have been synthesized, such as Al(mqp)₃ and Al(CH₃)(mqp)₂. core.ac.uk The aluminum center in these complexes can adopt trigonal-bipyramidal or tetrahedral geometries. core.ac.uk

Lanthanide(III) Complexes : this compound and related structures serve as effective ligands for various lanthanide ions. ajol.infobelmont.edu The synthesis of La(III), Sm(III), and Tb(III) complexes with the related quinolone antibiotic flumequine (B1672881) resulted in 1:2 metal-to-ligand ratio complexes with proposed octahedral structures. nih.gov For larger ions like La(III) and Nd(III), tris-ligand complexes can form. ajol.info The coordination number in lanthanide complexes is often high, with values of eight or nine being common. rsc.org For example, a La(III) complex with salicylic acid and phenanthroline was found to have a coordination number of nine. rsc.org Similarly, samarium(III) has been shown to form complexes via in situ reactions of related phenol-imine ligands. rjeid.com Terbium(III) complexes are of particular interest as their fluorescence can be sensitized by the organic ligand. mdpi.combelmont.edu

Table 2: Selected Main Group and Lanthanide Complexes with this compound and Related Ligands

| Metal/Element | Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Key Characterization/Remarks | Source(s) |

|---|---|---|---|---|

| BF₂ | 1:1 | Tetrahedral | Highly fluorescent; synthesized from BF₃·OEt₂. | nih.gov, researchgate.net |

| Zn(II) | 1:2 | Distorted Square-Pyramidal | Five-coordinate complex with a coordinated methanol molecule. | koreascience.kr |

| Al(III) | 1:3 or 1:2 | Trigonal-Bipyramidal | Synthesized with methylated quinolinyl-phenol ligand. | core.ac.uk |

| La(III) | 1:2 or 1:3 | Octahedral / Nine-coordinate | Stability depends on ligand bulk; can form tris-ligand complexes. | ajol.info, rsc.org |

| Pr(III) | 1:2 | Ten-coordinate | Synthesized with a related pyridinyl-carbonohydrazide ligand. | core.ac.uk |

| Nd(III) | 1:3 | Nine-coordinate | Forms stable tris-ligand complexes with less bulky Schiff bases. | ajol.info |

| Sm(III) | 1:1 | - | Monoamido samarium complex formed with a quinolinyl aminophenol ligand. | google.com |

| Tb(III) | 1:2 | Octahedral / Eight-coordinate | Often exhibit strong, ligand-sensitized fluorescence. | , |

The stoichiometry of the resulting metal complexes is highly dependent on the metal ion's size, charge, and coordination preferences, as well as the steric bulk of the ligand. Common stoichiometries observed are 1:1, 1:2, and 1:3 (metal:ligand). researchgate.netrsc.orgcore.ac.uk For instance, Fe(III) and Co(III) typically form 1:2 complexes with related tridentate ligands to achieve a stable octahedral geometry. researchgate.netacs.org BF₂ and some Ru(II) complexes often exhibit a 1:1 ratio. researchgate.netacs.org Larger lanthanide ions can accommodate three ligands, leading to 1:3 complexes. ajol.info

A variety of coordination geometries are proposed based on spectroscopic and X-ray crystallographic data:

Octahedral : This is a very common geometry, observed for Ru(II), Fe(III), Co(II/III), and Ni(II). researchgate.netresearchgate.netacs.orgcompliancecosmos.org

Square Planar : This geometry is proposed for some Cu(II) and Ni(II) complexes. researchgate.netmdpi.comrjeid.com

Tetrahedral : This geometry is found in BF₂ complexes and some Co(II) complexes. researchgate.netresearchgate.net

Square Pyramidal : This five-coordinate geometry has been identified in some Cu(II) and Zn(II) complexes. mdpi.comkoreascience.kr

Trigonal-Bipyramidal : This geometry has been observed for Al(III) complexes. core.ac.uk

High Coordination Numbers (7, 8, 9, 10) : These are particularly common for lanthanide ions like La(III), Pr(III), and Nd(III), reflecting their larger ionic radii and electrostatic bonding nature. compliancecosmos.orgcore.ac.ukrsc.org

Magnetic Susceptibility Studies of Paramagnetic Complexes

Magnetic susceptibility measurements are a crucial tool for investigating the electronic structure of paramagnetic metal complexes derived from this compound and its derivatives. These studies provide insights into the number of unpaired electrons, the spin state of the metal ion, and the nature of magnetic interactions between metal centers in polynuclear complexes.

For instance, the magnetic properties of complexes can be significantly influenced by the specific metal ion and the geometry of the coordination sphere. In a study of cobalt(II) complexes with redox-active ligands, direct current (dc) magnetic susceptibility experiments confirmed that complexes with closed-shell ligands possess an S = 3/2 ground state with easy-axis anisotropy. nih.gov In contrast, antiferromagnetic coupling between a Co(II) center and an o-(imino)semiquinonate radical ligand resulted in an S = 1 ground state. nih.gov

In the case of copper(II) complexes, the magnetic behavior can reveal the presence of intermolecular interactions. For example, a copper complex with 2-hydroxy-5-n-propylacetophenone oxime, a related phenolic ligand, exhibited one-dimensional antiferromagnetic chain behavior due to π-stacking interactions in the crystal lattice. acs.org Conversely, a similar complex with a bulkier t-octyl group showed ideal paramagnetic behavior, indicating electronic isolation of the copper centers. acs.org

Temperature-dependent magnetic susceptibility studies on dinuclear doubly-bridged-phenoxido copper(II) complexes have revealed moderate to relatively strong antiferromagnetic coupling. mdpi.com The magnitude of this coupling, however, did not show a clear correlation with the geometric parameters of the Cu₂O₂ core. mdpi.com

Iron(III) complexes with ligands derived from N-(8-quinolinyl)salicylaldimine, which are structurally related to this compound, can exhibit spin crossover (SCO) behavior. rsc.orgrsc.org The magnetic susceptibility of these complexes is highly sensitive to temperature and the nature of the counter-anion. rsc.orgrsc.org For example, one such Fe(III) complex showed an abrupt and complete spin crossover at 225 K in the solid state. rsc.orgrsc.org In solution, the spin transition behavior was found to be dependent on the counterion. rsc.orgrsc.org

The effective magnetic moment (µeff) values for paramagnetic complexes provide a direct indication of the number of unpaired electrons. For example, the magnetic moments for cobalt(II), nickel(II), and copper(II) complexes with a quinoline derivative Schiff base ligand were found to be in accordance with the expected number of unpaired electrons for their respective geometries. bendola.com Deviations from the spin-only values can often be attributed to spin-orbit coupling. bendola.com

Table 1: Magnetic Properties of Selected Paramagnetic Complexes

| Complex | Metal Ion | Magnetic Behavior | Reference |

| [Co(L)(L')] | Co(II) | S = 1 ground state (antiferromagnetic coupling) | nih.gov |

| [Cu(L²)₂] | Cu(II) | One-dimensional antiferromagnetic chain | acs.org |

| Cu₂(L⁷)₂₂ | Cu(II) | Weak antiferromagnetic interactions | mdpi.com |

| Fe(dqmp)₂·H₂O | Fe(III) | Spin crossover at 225 K | rsc.orgrsc.org |

| [Co(L)₂(H₂O)₂] | Co(II) | Paramagnetic, consistent with unpaired electrons | bendola.com |

L, L', L², L⁷, and dqmp represent various derivatives of this compound or related ligands.

Spectroscopic Analysis of Metal Complexes

The electronic absorption spectra of metal complexes of this compound and its derivatives provide valuable information about the electronic structure and the nature of bonding between the metal and the ligand. The spectra are typically characterized by intense bands in the UV region and, in some cases, weaker bands in the visible region.

The high-energy absorption bands in the ultraviolet region, generally observed between 232 and 340 nm, are attributed to intra-ligand π–π* and n–π* transitions within the quinoline and phenol rings of the ligand. nih.gov The complexation with a metal ion can cause shifts in the positions and changes in the intensities of these bands. bendola.com

In some complexes, new absorption bands appear upon coordination, which are assigned to charge-transfer (CT) transitions. nih.gov These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.govlibretexts.org MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital, while LMCT involves the opposite. libretexts.org

For transition metal complexes with d-electrons, weaker d-d transitions can be observed in the visible or near-UV region. hhrc.ac.in These transitions involve the excitation of an electron between d-orbitals that have been split by the ligand field, such as the transition from t₂g to e_g orbitals in an octahedral complex. libretexts.orghhrc.ac.in The energy and number of these transitions depend on the d-electron configuration of the metal ion, its oxidation state, and the geometry of the complex. hhrc.ac.inlibretexts.org For instance, a d¹ complex is expected to show one d-d transition, while a d³ complex can exhibit three. libretexts.org

The solvent can also influence the electronic absorption spectra of these complexes. Changes in solvent polarity can lead to shifts in the absorption maxima, indicating a change in the electronic distribution in the ground and excited states.

Table 2: UV-Vis Absorption Data for Selected Metal Complexes of this compound Derivatives

| Complex/Ligand | Solvent | Absorption Maxima (λ_max, nm) | Assignment | Reference |

| Ligand L1 | Acetonitrile (B52724) | 232-275, 300-340 | π–π* and n–π | nih.gov |

| Ligand L2 | Acetonitrile | 216-289, 318-350 | π–π and n–π* | nih.gov |

| [Cu(L)(H₂O)]CH₃COO | DMSO | Shifted ligand bands | Intra-ligand and CT | bendola.com |

| [Zn(L)(H₂O)]CH₃COO | DMSO | Shifted ligand bands | Intra-ligand and CT | bendola.com |

| BF₂ complex | Organic Solvents | Varies with solvent | Intra-ligand and CT | researchgate.net |

L, L1, and L2 represent various derivatives of this compound.

Many metal complexes of this compound and its derivatives exhibit fluorescence, making them promising materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The luminescence properties are highly dependent on the nature of the ligand, the metal ion, and the solvent environment.

The free ligands themselves can be fluorescent, and their emission properties are often enhanced or shifted upon coordination to a metal ion. rsc.org For example, BF₂ complexes with (2-quinolin-2-yl)phenol ligands show strong fluorescence in both organic solvents and the solid state. researchgate.net The quantum yields of these complexes are significantly influenced by substituents on the phenolic and quinolinyl rings. researchgate.net

The introduction of a metal ion can create new emissive states, such as those arising from MLCT or LMCT transitions. The coordination of Zn(II), for example, generally enhances the luminescence of Schiff base ligands. rsc.org In some cases, the metal ion can quench the fluorescence of the ligand. However, for certain "turn-on" fluorescent sensors, the binding of a specific metal ion can block non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. psu.edu

The emission wavelength and quantum yield can be tuned by modifying the ligand structure. For instance, introducing different substituents on the quinoline or phenol rings can alter the energy of the excited state and influence the fluorescence properties. The solvent can also play a crucial role, with changes in solvent polarity often leading to shifts in the emission maxima.

Table 3: Luminescence Data for Selected Fluorescent Metal Complexes

| Complex/Ligand | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

| BF₂ complex of (2-quinolin-2-yl)phenol derivative | Varies | Varies | Up to 86% | researchgate.net |

| 2-(2'-hydroxyphenyl)quinoline-Hg²⁺ complex | 302 | 456 | - | psu.edu |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Varies | 400-550 | Varies with solvent | beilstein-journals.org |

| Zn(II) complex of 8-hydroxy quinoline-derived amide | - | - | - | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of diamagnetic metal complexes of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the structure of the ligand and how it changes upon coordination to a metal center.

In the ¹H NMR spectrum of the free ligand, characteristic signals are observed for the protons of the quinoline and phenol rings. The chemical shift of the phenolic hydroxyl proton can be particularly informative, as its position is sensitive to hydrogen bonding. mdpi.com This signal often disappears upon addition of D₂O, confirming its assignment. bendola.com

Upon complexation with a diamagnetic metal ion such as Zn(II) or Cd(II), significant changes in the ¹H NMR spectrum are observed. The coordination of the ligand to the metal center alters the electronic environment of the protons, leading to shifts in their resonance frequencies. The disappearance of the phenolic OH proton signal is a clear indication of deprotonation and coordination of the phenolate (B1203915) oxygen to the metal ion. bendola.com The protons on the quinoline ring, especially those close to the coordinating nitrogen atom, also experience noticeable shifts. mdpi.com

For complexes with a degree of asymmetry, the ¹H NMR spectra can become more complex, with separate signals observed for chemically non-equivalent protons. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to assign all the proton and carbon signals unambiguously.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the ligand and its complexes. The chemical shifts of the carbon atoms are also affected by coordination, providing further evidence for the binding of the ligand to the metal ion.

Table 4: Selected ¹H NMR Chemical Shifts (δ, ppm) for a Diamagnetic Ligand and its Complex

| Compound | Solvent | Phenolic OH | Quinoline Protons | Reference |

| (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol (HL) | DMSO-d₆ | 10.31 | Multiplets | bendola.com |

| [Zn(L)(H₂O)]CH₃COO | DMSO-d₆ | Signal disappears | Shifted multiplets | bendola.com |

| 3-(Thiophen-2-yl)quinolin-2(1H)-one | DMSO-d₆ | 12.20 | 8.52, 7.89, 7.74, 7.61, 7.52-7.48, 7.38, 7.23-7.20, 7.17-7.15 | rsc.org |

| (E)-2-(((2-(Furan-2-yl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CDCl₃ | 12.95 | 8.23 | beilstein-journals.org |

L represents the deprotonated form of the ligand.

Luminescence Spectroscopy of Fluorescent Metal Complexes

Single Crystal X-ray Diffraction of Metal Complexes

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes of this compound and its derivatives. This technique provides detailed information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state.